4-(1-Methylpiperidin-4-YL)benzoic acid

Description

BenchChem offers high-quality 4-(1-Methylpiperidin-4-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Methylpiperidin-4-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

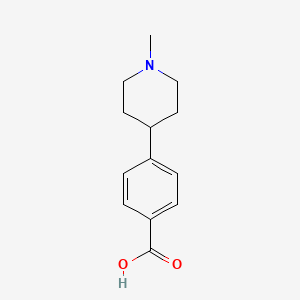

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpiperidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFWSNMLTCIWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592408 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281234-85-3 | |

| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(1-Methylpiperidin-4-YL)benzoic acid" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(1-Methylpiperidin-4-YL)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS No. 281234-85-3). This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug development. Its structure allows for versatile chemical modifications, making it an attractive building block for creating complex molecular architectures. This document details its physicochemical characteristics, proposes a viable synthetic pathway with a detailed experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and potential as a structural component in pharmacologically active agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Core Properties

4-(1-Methylpiperidin-4-YL)benzoic acid is a derivative of benzoic acid substituted at the para position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor) imparts unique physicochemical properties to the molecule.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-(1-Methylpiperidin-4-yl)benzoic acid | [1] |

| CAS Number | 281234-85-3 | [1][] |

| Molecular Formula | C₁₃H₁₇NO₂ | [] |

| Molecular Weight | 219.28 g/mol | (Calculated) |

| SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O |

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table includes available data and predicted values based on its structure.

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature. |

| Boiling Point | Data not available | High boiling point expected due to polar functional groups. |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO. | The zwitterionic character at neutral pH may influence solubility. |

| pKa (Acidic) | ~4-5 | Predicted for the carboxylic acid group, similar to benzoic acid.[3] |

| pKa (Basic) | ~9-10 | Predicted for the tertiary amine of the piperidine ring. |

Synthesis and Characterization

While several suppliers list 4-(1-Methylpiperidin-4-YL)benzoic acid, detailed synthetic procedures in peer-reviewed literature are scarce.[1][] A logical and robust approach to its synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings with high functional group tolerance.

Proposed Synthetic Workflow

The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process ensures high yields and purity.

Caption: Proposed synthetic workflow for 4-(1-Methylpiperidin-4-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative, scientifically grounded procedure and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

-

To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Sponge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and acidify with 1M HCl to a pH of ~3-4.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the Boc-protected intermediate.

Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC/LC-MS.

-

Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base for further purification if necessary.

Step 3: Synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid

-

Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add aqueous formaldehyde (1.5 eq).

-

Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with an appropriate solvent, dry the organic phase, and concentrate.

-

Purify the final compound via recrystallization or chromatography to obtain 4-(1-Methylpiperidin-4-yl)benzoic acid.

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm). The proton at the C4 position of the piperidine ring will be a multiplet. The remaining piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm. Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60 ppm).

-

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 220.13.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1680-1710 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).

Chemical Reactivity and Potential Applications

The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are the main sites of chemical reactivity. This dual functionality makes it a versatile building block.

Reactivity of Functional Groups

-

Carboxylic Acid: This group can readily undergo standard transformations such as:

-

Amidation: Coupling with primary or secondary amines using activating agents (e.g., HBTU, CDI) to form amides.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate to form esters.

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a quaternary ammonium salt. It serves as a key site for modulating the compound's solubility and pharmacokinetic properties.

Sources

A Comprehensive Technical Guide to the Structure and Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic Acid

This guide provides an in-depth exploration of 4-(1-Methylpiperidin-4-YL)benzoic acid, a key building block in modern medicinal chemistry. We will dissect its molecular architecture and delve into a robust, field-proven synthetic methodology, emphasizing the rationale behind critical process decisions. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important compound.

Molecular Structure and Physicochemical Properties

4-(1-Methylpiperidin-4-YL)benzoic acid (CAS No: 281234-85-3) is a bifunctional molecule incorporating a rigid benzoic acid moiety and a flexible, saturated N-methylpiperidine ring.[1][] This unique combination of a lipophilic aliphatic amine and an aromatic carboxylic acid imparts specific physicochemical properties that are highly valuable in drug design, particularly for modulating solubility, polarity, and receptor interactions.

The piperidine ring, with its tertiary amine, can be protonated at physiological pH, introducing a positive charge that can be crucial for forming salt bridges with biological targets. The benzoic acid group provides a site for hydrogen bonding and can be used to form esters, amides, or other derivatives.

Caption: 2D Structure of 4-(1-Methylpiperidin-4-YL)benzoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 281234-85-3 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [3] |

| Molecular Weight | 219.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | [4] |

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

While several synthetic routes can be envisioned, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the crucial C-C bond between the aryl and piperidine rings.[5][6][7] This strategy offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[5]

The core principle involves the coupling of an organoboron compound with an organohalide.[5] In our case, the most logical disconnection is between the benzoic acid ring and the piperidine moiety. This leads to two key synthons:

-

Aryl Halide: 4-Bromobenzoic acid (or its ester derivative).

-

Organoboron Reagent: A boronic acid or boronate ester derivative of 1-methylpiperidine.

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices

-

Why 4-Bromobenzoic Acid? Bromoarenes offer a good balance of reactivity and stability for Suzuki couplings, being more reactive than chloroarenes but less expensive and more stable than iodoarenes.[8][9] Using the acid directly can sometimes be problematic due to solubility and side reactions; therefore, temporary protection as a methyl or ethyl ester is a common and effective strategy.

-

Why a Boronate Ester? While boronic acids are functional, their pinacol boronate ester counterparts often exhibit superior stability, are easier to purify via chromatography, and are less prone to dehydration-trimerization (boroxine formation).

-

The Catalyst System (Palladium, Ligand, Base):

-

Palladium Source: A Pd(II) precatalyst like Pd(dppf)Cl₂ is often chosen because it is air-stable and is readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.

-

Ligand (dppf): The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand is crucial. Its large "bite angle" promotes the reductive elimination step (the final C-C bond formation) and stabilizes the palladium center, preventing the formation of inactive palladium black.

-

Base (Potassium Carbonate): A base is essential to activate the organoboron reagent.[5] It reacts with the boronate ester and water to form a more nucleophilic borate complex (-B(OR)₃⁻), which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[5] An inorganic base like K₂CO₃ is strong enough for this purpose yet mild enough to avoid hydrolyzing an ester protecting group if one is used.

-

Solvent (Dioxane/Water): A biphasic solvent system is often ideal. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

-

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a self-validating system where each step regenerates the catalyst for the next turnover.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes the synthesis starting from methyl 4-bromobenzoate, followed by saponification to yield the final product. This two-step approach ensures higher yields and easier purification for the coupling reaction.

Step 1: Suzuki Coupling - Synthesis of Methyl 4-(1-methylpiperidin-4-yl)benzoate

-

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate, the piperidine boronate ester, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe, followed by a solution of K₂CO₃ dissolved in deionized water. The typical solvent ratio is 4:1 dioxane:water.

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure methyl ester product.

-

Step 2: Saponification - Synthesis of 4-(1-Methylpiperidin-4-YL)benzoic acid

-

Materials:

-

Methyl 4-(1-methylpiperidin-4-yl)benzoate (from Step 1)

-

Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the methyl ester in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Add LiOH or NaOH and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC/LC-MS.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully adjust the pH of the solution to ~6-7 using 1M HCl. The product will precipitate as a solid.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether or hexanes.

-

Dry the solid under high vacuum to afford the final product, 4-(1-Methylpiperidin-4-YL)benzoic acid.

-

Conclusion

4-(1-Methylpiperidin-4-YL)benzoic acid is a valuable synthetic intermediate whose structure lends itself to diverse applications in pharmaceutical research. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for its synthesis, demonstrating the power of modern catalytic chemistry. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently produce and utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]

- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. CID 161692894. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. [Link]

-

The Royal Society of Chemistry. RSC Advances. [Link]

- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ScienceDirect. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [Link]

-

National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

Brieflands. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

Sources

- 1. 4-(1-Methylpiperidin-4-yl)benzoic acid | 281234-85-3 [chemicalbook.com]

- 3. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS Number: 281234-85-3), a heterocyclic carboxylic acid with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document leverages data from analogous structures to offer insights into its physicochemical properties, potential synthetic routes, and prospective applications. The guide also outlines standard analytical methodologies for its characterization. This paper aims to serve as a foundational resource for researchers interested in exploring the utility of this and related molecules in the development of novel therapeutics.

Introduction: Unveiling a Scaffold of Potential

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile scaffold that can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to a drug candidate.[3] When coupled with a benzoic acid group, as in the case of 4-(1-Methylpiperidin-4-YL)benzoic acid, the resulting molecule presents bifunctional characteristics: a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This duality makes it an intriguing building block for creating a diverse range of chemical entities.

While 4-(1-Methylpiperidin-4-YL)benzoic acid itself is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active agents. This guide will, therefore, draw upon established chemical principles and data from structurally related compounds to provide a robust technical overview.

Physicochemical Properties

Based on available data from chemical suppliers, the key physicochemical properties of 4-(1-Methylpiperidin-4-YL)benzoic acid are summarized in the table below.[] These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical method development.

| Property | Value | Reference |

| CAS Number | 281234-85-3 | [] |

| Molecular Formula | C13H17NO2 | [] |

| Molecular Weight | 219.28 g/mol | [] |

| IUPAC Name | 4-(1-methylpiperidin-4-yl)benzoic acid | [] |

| SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | [] |

| Purity | >95% | [] |

Proposed Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the phenyl ring and the piperidine ring, suggesting 4-carboxyphenylboronic acid and 1-methyl-4-iodopiperidine (or a related halide/triflate) as key precursors. The N-methylation of the piperidine can be performed as a final step or by using the N-methylated precursor directly.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow based on a Suzuki coupling strategy.

Caption: Proposed Suzuki Coupling Synthesis Workflow.

Step-by-Step Protocol (Hypothetical)

-

Esterification of 4-Iodobenzoic Acid:

-

Dissolve 4-iodobenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction to isolate methyl 4-iodobenzoate.

-

-

Preparation of the Piperidine Boronic Ester:

-

React 1-methyl-4-piperidone with a suitable boron source (e.g., bis(pinacolato)diboron) in the presence of a catalyst to form the corresponding boronic ester. This step may require optimization.

-

-

Suzuki Coupling:

-

Combine methyl 4-iodobenzoate and the piperidine boronic ester in a suitable solvent (e.g., dioxane/water).

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

-

Heat the mixture under an inert atmosphere until the starting materials are consumed.

-

Purify the resulting methyl 4-(1-methylpiperidin-4-yl)benzoate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a solvent mixture (e.g., THF/water).

-

Add an excess of a base (e.g., lithium hydroxide).

-

Stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the mixture to precipitate the final product, 4-(1-Methylpiperidin-4-YL)benzoic acid.

-

Filter, wash, and dry the product.

-

Potential Applications in Drug Discovery and Development

The structural features of 4-(1-Methylpiperidin-4-YL)benzoic acid make it a valuable building block for several applications in drug discovery.

Scaffold for Novel Chemical Entities

The molecule can serve as a starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. The tertiary amine of the piperidine ring can be protonated at physiological pH, potentially aiding in solubility and interactions with biological targets.

Linker for PROTACs and other Bifunctional Molecules

Aryl piperidine structures are increasingly being used as semi-rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins. The defined stereochemistry and conformational rigidity of the piperidine ring can help to control the spatial orientation of the two ends of the PROTAC, which is often crucial for its activity.

Caption: Role as a Linker in a PROTAC.

Proposed Analytical Methods

To ensure the identity and purity of 4-(1-Methylpiperidin-4-YL)benzoic acid, a combination of standard analytical techniques should be employed.

| Method | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification | A single major peak with a retention time dependent on the column and mobile phase used. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid. |

| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons of the benzoic acid, the protons of the piperidine ring, and the N-methyl group. The chemical shifts and coupling patterns would confirm the connectivity. |

| ¹³C NMR | Structural confirmation | Resonances for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the piperidine ring. |

| Mass Spectrometry (MS) | Molecular weight confirmation | An observed mass corresponding to the calculated exact mass of the molecule ([M+H]⁺ or [M-H]⁻). |

| FTIR | Functional group identification | Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. |

Conclusion

4-(1-Methylpiperidin-4-YL)benzoic acid, while not a widely studied molecule in its own right, represents a valuable chemical scaffold with significant potential in medicinal chemistry. Its synthesis is feasible through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel drug candidates, including their use as linkers in bifunctional molecules like PROTACs. This guide provides a foundational understanding of this compound, offering a starting point for researchers to explore its utility in their drug discovery programs. Further research into the synthesis and applications of this molecule is warranted and could lead to the development of novel and effective therapeutics.

References

- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-(1-Methylpiperidin-4-yl)benzoic acid, 95% Purity, C13H17NO2, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

-

WIPO Patentscope. (2022). WO/2022/143940 SERIES OF PIPERIDINE-SUBSTITUTED BENZOIC ACID COMPOUNDS, AND USE THEREOF. Retrieved from [Link]

- Google Patents. (n.d.). Series of piperidine-substituted benzoic acid compounds, and use thereof.

-

ResearchGate. (2025). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved from [Link]

-

PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

-

PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

"4-(1-Methylpiperidin-4-YL)benzoic acid" molecular weight and formula

An In-Depth Technical Guide to 4-(1-Methylpiperidin-4-YL)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-(1-Methylpiperidin-4-YL)benzoic acid is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure incorporates a rigid benzoic acid moiety, ideal for forming stable amide bonds, and a saturated N-methylpiperidine ring, a common scaffold in centrally active agents and other therapeutics. This guide provides a comprehensive overview of its core molecular properties, proposes a robust synthetic pathway with detailed protocols, outlines methods for its analytical characterization, and discusses its strategic importance as a scaffold for generating diverse compound libraries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and weight. These core attributes dictate its physical properties and chemical reactivity. 4-(1-Methylpiperidin-4-YL)benzoic acid is characterized by a phenyl ring substituted at the 1 and 4 positions with a carboxylic acid group and a 1-methylpiperidin-4-yl group, respectively.

Chemical Structure and Identifiers

The molecule's key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [] |

| Molecular Weight | 219.28 g/mol | [][2] |

| CAS Number | 281234-85-3 | [][3] |

| IUPAC Name | 4-(1-methylpiperidin-4-yl)benzoic acid | [] |

| Canonical SMILES | CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | [] |

Structural Features and Significance

The molecule's utility is derived from its distinct chemical domains:

-

Benzoic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It readily participates in amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. Its acidity (pKa) is influenced by the electron-donating character of the piperidine ring.

-

1-Methylpiperidine Ring: This saturated heterocycle is a prevalent motif in pharmaceuticals. The tertiary amine is basic and is typically protonated at physiological pH, which can enhance aqueous solubility and allow for interactions with biological targets. The N-methyl group prevents N-acylation or N-alkylation reactions, directing chemical modifications to other parts of the molecule. The piperidine ring acts as a non-planar, rigid spacer that orients the benzoic acid in a defined vector.

Proposed Synthetic Strategy

While specific preparations of 4-(1-methylpiperidin-4-yl)benzoic acid are not widely published, a robust and logical synthesis can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is an ideal choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.

The proposed workflow involves the palladium-catalyzed cross-coupling of a protected benzoic acid derivative, methyl 4-bromobenzoate, with a suitable piperidine-containing organoboron reagent. This is followed by a simple hydrolysis step to yield the final product.

Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is confirmed by analytical techniques before proceeding to the final hydrolysis, ensuring efficient use of materials.

Step 1: Suzuki-Miyaura Coupling

-

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, Brine, Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-bromobenzoate, the piperidine boronic ester, and potassium carbonate.

-

Add the palladium catalyst.

-

Add the degassed dioxane/water solvent mixture via cannula.

-

Rationale: Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst, which would otherwise halt the catalytic cycle.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure methyl 4-(1-methylpiperidin-4-yl)benzoate.

-

Step 2: Saponification (Ester Hydrolysis)

-

Materials:

-

Methyl 4-(1-methylpiperidin-4-yl)benzoate (from Step 1)

-

Lithium hydroxide (LiOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) and Water (3:1 v/v)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ester intermediate in the THF/water solvent mixture.

-

Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Rationale: LiOH is a strong nucleophile for ester hydrolysis, and the THF co-solvent ensures the solubility of the organic starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and slowly acidify with 1 M HCl to a pH of ~6. A precipitate should form.

-

Rationale: The product is a zwitterionic solid. Adjusting the pH to its isoelectric point minimizes its solubility, maximizing precipitation and yield.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 4-(1-methylpiperidin-4-yl)benzoic acid.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A standard workflow involves spectroscopic analysis and chromatography.

Protocol: NMR Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.

-

Procedure:

-

Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl to aid solubility).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features: Doublets in the aromatic region (7-8 ppm) corresponding to the 1,4-disubstituted benzene ring, a multiplet for the piperidine C4-proton, various multiplets for the other piperidine protons, and a singlet around 2.2-2.5 ppm for the N-methyl group.

-

Expected ¹³C NMR Features: Resonances for the carboxyl carbon (~167 ppm), quaternary aromatic carbons, protonated aromatic carbons, and distinct signals for the piperidine and N-methyl carbons.

-

Protocol: Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 220.29.

-

Applications in Drug Development

4-(1-Methylpiperidin-4-YL)benzoic acid is not an end-product therapeutic but rather a strategic building block for creating libraries of novel chemical entities. Its bifunctional nature allows it to act as a molecular "linker" or scaffold.

The primary application is in the synthesis of amide libraries. The carboxylic acid can be coupled with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU). This allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental strategy in lead generation and optimization. By varying the amine coupling partner, researchers can modulate properties such as:

-

Potency and Selectivity: Introducing new functional groups to interact with the biological target.

-

Pharmacokinetics: Modifying lipophilicity (LogP), solubility, and metabolic stability.

-

Physicochemical Properties: Altering characteristics like melting point and crystallinity.

This approach enables the rapid generation of hundreds or thousands of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.

References

Sources

A Comprehensive Guide to the Spectral Characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid

Abstract

This technical guide provides a detailed framework for the spectral characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Given the limited availability of consolidated spectral data in public literature, this document serves as a predictive and methodological resource for researchers. We will explore the theoretical underpinnings and provide field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes information from analogous structures to predict the spectral features of the title compound, offering a robust strategy for its unambiguous identification and quality control.

Molecular Structure and Spectroscopic Overview

The structural characterization of a novel or sparsely documented compound like 4-(1-Methylpiperidin-4-YL)benzoic acid is fundamental to its application. The molecule consists of three key regions, each contributing distinct signatures to its analytical spectra:

-

1,4-Disubstituted Benzene Ring: This aromatic core provides signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in the IR spectrum.

-

Carboxylic Acid Group: A primary functional group that is easily identifiable by its acidic proton in ¹H NMR, its carbonyl carbon in ¹³C NMR, and its distinct O-H and C=O stretches in IR spectroscopy.

-

N-Methylpiperidine Moiety: This saturated heterocyclic system contributes signals to the aliphatic region of NMR spectra and is key to confirming the compound's identity through its specific fragmentation pattern in mass spectrometry.

A multi-technique approach is therefore not just recommended but essential for full structural elucidation.

Figure 1: Chemical structure of 4-(1-Methylpiperidin-4-YL)benzoic acid with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For 4-(1-Methylpiperidin-4-YL)benzoic acid, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.

Experimental Protocol: NMR Analysis

The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) as it readily solubilizes the compound and allows for the observation of the exchangeable carboxylic acid and potential ammonium salt protons.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1]

-

Confirmation (Optional): To confirm the acidic proton, add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum. The carboxylic acid proton signal should disappear or significantly diminish.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be logically divided into four distinct regions:

-

Carboxylic Acid Proton: A very broad singlet is expected at a downfield chemical shift, typically δ > 12 ppm .[2] This significant deshielding is due to the acidic nature of the proton.

-

Aromatic Protons: The 1,4-disubstituted pattern will result in two distinct signals, appearing as doublets (an AA'BB' system).

-

H2, H6: A doublet is predicted around δ 7.9-8.1 ppm , deshielded by the adjacent electron-withdrawing carboxylic acid group.

-

H3, H5: A second doublet is predicted slightly upfield, around δ 7.4-7.6 ppm .

-

-

Piperidine Protons: These signals will be complex due to axial/equatorial relationships and spin-spin coupling.

-

H4' (methine): A multiplet (likely a triplet of triplets) around δ 2.8-3.2 ppm , deshielded by its connection to the aromatic ring.

-

H2', H6' (equatorial/axial): Complex multiplets expected between δ 2.5-3.0 ppm (protons adjacent to nitrogen) and δ 1.8-2.2 ppm .

-

-

N-Methyl Protons (H7'): A sharp singlet integrating to three protons, expected around δ 2.2-2.5 ppm .

Predicted ¹³C NMR Spectrum

Based on the molecule's symmetry, a total of 9 distinct carbon signals are predicted.

-

Carbonyl Carbon (C7): The least shielded carbon, appearing as a singlet around δ 167-170 ppm . The chemical shift of carbonyl carbons in benzoic acid derivatives is well-documented.[3][4]

-

Aromatic Carbons:

-

C1: A quaternary carbon signal around δ 145-148 ppm , deshielded by the piperidine substituent.

-

C4: A quaternary carbon signal around δ 129-132 ppm .

-

C2, C6: Equivalent carbons appearing as a single peak around δ 128-130 ppm .

-

C3, C5: Equivalent carbons appearing as a single peak around δ 125-127 ppm .

-

-

Piperidine & Methyl Carbons:

-

C2', C6': Equivalent carbons adjacent to the nitrogen, expected around δ 52-55 ppm .

-

C7' (N-Methyl): The N-methyl carbon signal is predicted around δ 45-48 ppm .

-

C4': The methine carbon attached to the benzene ring, expected around δ 40-43 ppm .

-

C3', C5': Equivalent carbons expected at the most upfield position, around δ 30-33 ppm .

-

Figure 2: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The causality behind this technique is that chemical bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum

The IR spectrum of 4-(1-Methylpiperidin-4-YL)benzoic acid is expected to be dominated by the carboxylic acid functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Very broad, strong | Characteristic of strong hydrogen bonding in carboxylic acid dimers.[5][6] |

| 2800-3000 | C-H stretch (Aliphatic) | Medium | From the piperidine and methyl groups. |

| ~3030 | C-H stretch (Aromatic) | Weak to medium | From the C-H bonds on the benzene ring. |

| 1680-1710 | C=O stretch (Carboxylic acid) | Very strong, sharp | This is a key diagnostic peak for the conjugated carboxylic acid.[6] |

| 1580-1610 | C=C stretch (Aromatic ring) | Medium to strong | Confirms the presence of the benzene ring. |

| 1210-1320 | C-O stretch (Carboxylic acid) | Strong | Coupled with the O-H bend, part of the carboxylic acid signature. |

| ~850 | C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and presence of basic (amine) and acidic (carboxyl) sites.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Introduce the sample into the ESI source. The analysis should be run in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): The tertiary amine of the piperidine ring is easily protonated.

-

Negative Mode ([M-H]⁻): The carboxylic acid is easily deprotonated.

-

-

Analysis: Acquire the full scan mass spectrum. For higher confidence, High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition.[7]

Predicted Mass Spectrum

-

Molecular Formula: C₁₃H₁₇NO₂

-

Monoisotopic Mass: 219.1259 g/mol

-

Expected Ions:

-

Positive Mode: [M+H]⁺ at m/z = 220.1332

-

Negative Mode: [M-H]⁻ at m/z = 218.1186

-

The fragmentation pattern provides a self-validating system for confirming the structure. Key fragmentations can be predicted based on the stability of the resulting ions.

Figure 3: A plausible ESI-MS fragmentation pathway for 4-(1-Methylpiperidin-4-YL)benzoic acid in positive ion mode.

Conclusion and Data Summary

This guide outlines a comprehensive, multi-technique strategy for the definitive spectral characterization of 4-(1-Methylpiperidin-4-YL)benzoic acid. By combining the predictive power of NMR, the functional group specificity of IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the structure and purity of this compound. The protocols and predicted data herein provide a robust baseline for experimental work, ensuring trustworthiness and scientific rigor in synthesis and drug development applications.

| Technique | Feature | Predicted Value |

| ¹H NMR | Carboxylic Acid (O-H) | > 12 ppm (broad s, 1H) |

| Aromatic (H2/H6) | 7.9-8.1 ppm (d, 2H) | |

| Aromatic (H3/H5) | 7.4-7.6 ppm (d, 2H) | |

| N-Methyl (CH₃) | 2.2-2.5 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl (C=O) | 167-170 ppm |

| Aromatic Carbons | 125-148 ppm | |

| Aliphatic Carbons | 30-55 ppm | |

| IR | C=O Stretch | 1680-1710 cm⁻¹ |

| O-H Stretch | 2500-3300 cm⁻¹ (broad) | |

| MS (ESI) | [M+H]⁺ | m/z ≈ 220.13 |

| [M-H]⁻ | m/z ≈ 218.12 |

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Information. (2017). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

-

Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid. Retrieved from [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2011). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (2019). ResearchGate. Retrieved from [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (2012). ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

A Technical Guide to Investigating the Biological Activity of 4-(1-Methylpiperidin-4-YL)benzoic acid

Abstract

This document provides a comprehensive technical framework for elucidating the potential biological activity of the novel chemical entity, 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS 281234-85-3). In the absence of published bio-activity data for this specific molecule, this guide establishes a robust, hypothesis-driven strategy for its characterization. Drawing from structure-activity relationship (SAR) analysis of its core scaffolds—a substituted piperidine and a benzoic acid moiety—we postulate that its most probable biological target lies within the muscarinic acetylcholine receptor (mAChR) family. We present a multi-tiered experimental workflow, from initial target engagement and functional characterization to broad selectivity profiling. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing detailed protocols, data interpretation frameworks, and the scientific rationale necessary to systematically evaluate this compound's therapeutic potential.

Introduction and Rationale

4-(1-Methylpiperidin-4-YL)benzoic acid is a small molecule featuring a carboxylic acid functional group attached to a phenyl ring, which is in turn substituted with an N-methylated piperidine ring. While this compound is commercially available for research purposes, a thorough review of scientific literature and patent databases reveals no direct studies on its biological effects.[] However, its constituent chemical motifs are prevalent in numerous pharmacologically active agents.

The piperidine ring, in particular, is a well-established pharmacophore found in a multitude of central nervous system (CNS) and peripheral drugs. Specifically, the 4-substituted piperidine scaffold is a cornerstone for ligands targeting G-protein coupled receptors (GPCRs), including opioid, dopamine, and muscarinic receptors. Several studies have successfully developed potent M3 muscarinic antagonists based on a 4-amino-piperidine scaffold, highlighting the compatibility of this core structure with the orthosteric binding site of muscarinic receptors.[2][3][4] Additionally, benzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[5]

This convergence of structural precedents leads to our primary hypothesis:

Primary Hypothesis: 4-(1-Methylpiperidin-4-YL)benzoic acid functions as a modulator, most likely an antagonist, of one or more subtypes of the muscarinic acetylcholine receptor family (M1-M5).

This guide outlines a logical, efficient, and self-validating experimental strategy to test this hypothesis and uncover the compound's potential biological activity.

Proposed Experimental Validation Workflow

The investigation is structured as a three-tiered screening cascade. This approach ensures that resources are allocated efficiently, beginning with broad, cost-effective assays and progressing to more specific and complex experiments only after a positive result, or "hit," is confirmed.

Tier 1: Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine if 4-(1-Methylpiperidin-4-YL)benzoic acid binds to any of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Causality: This is the foundational experiment. A molecule cannot modulate a receptor's function without first physically interacting with it (binding). This assay directly measures this interaction. By using a radiolabeled ligand with known high affinity for the receptor, we can measure the displacement of this radioligand by our test compound. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its binding affinity constant (Ki).

Detailed Experimental Protocol: Radioligand Binding

-

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M1-M5.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: 10 mM stock of 4-(1-Methylpiperidin-4-YL)benzoic acid in DMSO.

-

96-well microplates and glass fiber filter mats (e.g., Whatman GF/C).

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer, typically from 10 µM down to 0.1 nM.

-

In a 96-well plate, add in order:

-

25 µL of Assay Buffer (for total binding) or 25 µL of 1 µM Atropine (for non-specific binding).

-

25 µL of the test compound dilution.

-

50 µL of the appropriate radioligand (e.g., [³H]-NMS at a final concentration equal to its Kd).

-

100 µL of cell membrane preparation (protein concentration typically 5-20 µ g/well ).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

-

Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation

Results from the binding assays should be summarized in a clear, tabular format.

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

| Muscarinic M1 | [³H]-NMS | Experimental Value |

| Muscarinic M2 | [³H]-NMS | Experimental Value |

| Muscarinic M3 | [³H]-NMS | Experimental Value |

| Muscarinic M4 | [³H]-NMS | Experimental Value |

| Muscarinic M5 | [³H]-NMS | Experimental Value |

Trustworthiness Check: The protocol is self-validating through the inclusion of 'total binding' (radioligand + buffer) and 'non-specific binding' (radioligand + excess unlabeled ligand) controls. A significant window between these two values is essential for a valid assay. A "hit" is typically defined as a compound exhibiting a Ki value below 1 µM at one or more subtypes.

Tier 2: Functional Characterization

Objective: For any receptor subtype where significant binding was observed (Ki < 1 µM), determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the native ligand, acetylcholine).

Causality: Binding does not equal function. A compound can bind but have no effect (neutral antagonist), activate the receptor (agonist), or block activation (antagonist). Muscarinic receptors signal through different G-protein pathways: M1, M3, and M5 couple to Gq proteins, leading to an increase in intracellular calcium, while M2 and M4 couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[6] We must use assays that measure these downstream signaling events.

Detailed Experimental Protocol: Calcium Flux Assay (M1, M3, M5)

-

Materials:

-

HEK293 or CHO cells stably expressing the human M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Acetylcholine (ACh) or Carbachol.

-

Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

-

-

Procedure (Antagonist Mode):

-

Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

-

During the final 20-30 minutes of dye loading, add serial dilutions of the test compound to the cells and co-incubate. This pre-incubation step allows the antagonist to bind to the receptor.

-

Place the cell plate into the FLIPR instrument.

-

Initiate reading, establishing a stable baseline fluorescence for ~10-20 seconds.

-

The instrument then automatically adds a pre-determined concentration of the agonist (ACh) to all wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response), which provides a robust signal for inhibition.

-

Continue reading fluorescence for an additional 60-120 seconds to capture the full calcium response.

-

-

Data Analysis:

-

The response is measured as the change in fluorescence intensity.

-

Plot the agonist response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

To test for agonism, a parallel experiment is run where the test compound is added instead of the agonist. An increase in fluorescence indicates agonist activity, and the EC50 (potency) can be determined.

-

Data Presentation

Functional data should be clearly summarized and compared to the binding data.

| Receptor Subtype | Functional Assay | Mode of Action | Potency (IC50/EC50, nM) |

| Muscarinic M_x_ | Calcium Flux | Antagonist | Experimental Value |

| Muscarinic M_y_ | cAMP | Not a Hit | > 10,000 |

Tier 3: Selectivity and Off-Target Profiling

Objective: To assess the compound's specificity for its primary target(s) and identify potential off-target interactions that could lead to undesirable side effects.

Causality: A therapeutically viable drug candidate should be highly selective. Binding to other receptors, ion channels, or enzymes can cause toxicity or unwanted physiological effects. A broad counter-screen against a panel of common "liability" targets is a critical step in drug development for assessing the trustworthiness and safety profile of a compound.

Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). A standard panel, such as the Eurofins SafetyScreen44™ or the DiscoverX KINOMEscan®, evaluates the test compound (usually at a single high concentration, e.g., 10 µM) against dozens of different GPCRs, ion channels, transporters, and kinases. Any significant inhibition (>50%) at this concentration flags a potential off-target interaction, which can then be followed up with full dose-response curves.

Conclusion and Future Directions

This guide proposes a systematic, industry-standard approach to characterize the biological activity of 4-(1-Methylpiperidin-4-YL)benzoic acid. The strategy is built on a scientifically sound hypothesis derived from SAR analysis, focusing on the muscarinic receptor family as the most probable target. By following the tiered workflow of binding, functional, and selectivity assays, researchers can generate a comprehensive profile of the compound's pharmacology.

Should these studies reveal that 4-(1-Methylpiperidin-4-YL)benzoic acid is a potent and selective modulator of a specific mAChR subtype, the subsequent steps would involve:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of disease (e.g., models of overactive bladder for an M3 antagonist or models of cognitive dysfunction for an M1 agonist).

This rigorous, step-by-step validation process is essential for transforming a novel chemical entity from a mere laboratory reagent into a potential therapeutic agent.

References

- Vertex AI Search. (2025). Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications.

- Anzini, M., et al. (2008). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry, 16(10), 5543-5553.

- Bender, A. M., Cho, H. P., et al. (2018). Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins. ACS Chemical Neuroscience.

- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

-

ResearchGate. (2008). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. Retrieved from [Link]

-

Valate, M. S., & Gaikwad, S. D. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 5(11). Retrieved from [Link]

- ResearchGate. (2008). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives.

Sources

- 2. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Motif

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the esteemed status of a "privileged scaffold."[3] This is not by chance, but rather a consequence of a unique combination of physicochemical properties. The piperidine moiety offers a desirable balance of aqueous solubility and lipophilicity, crucial for favorable pharmacokinetic profiles.[3] Its conformational flexibility allows it to present appended functional groups in a precise three-dimensional arrangement, enabling high-affinity interactions with a multitude of biological targets.[4] This guide will delve into the rich history of piperidine derivatives in drug discovery, from their natural origins to their synthesis in the laboratory, and explore the intricate structure-activity relationships that have led to the development of life-changing medicines.

A Historical Trajectory: From Pepper to Potent Pharmaceuticals

The story of piperidine is intrinsically linked to the history of chemistry itself. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, its medicinal potential was not immediately apparent.[5] However, the piperidine core was destined for therapeutic greatness, a journey that can be traced through several key milestones:

-

Early 20th Century - The Dawn of Synthetic Opioids: The quest for potent analgesics with fewer side effects than morphine led to the synthesis of meperidine in the late 1930s. This marked a pivotal moment, demonstrating that a relatively simple synthetic molecule containing the 4-phenylpiperidine core could mimic the analgesic effects of complex natural alkaloids.

-

1950s - The Antipsychotic Revolution: The development of the butyrophenone class of antipsychotics, most notably haloperidol , revolutionized the treatment of schizophrenia and other psychotic disorders. The 4-substituted piperidine moiety in haloperidol proved to be a critical pharmacophore for potent dopamine D2 receptor antagonism.[6]

-

1960s - The Fentanyl Leap: Paul Janssen's synthesis of fentanyl in 1960 represented a quantum leap in opioid potency.[7] This anilidopiperidine derivative, approximately 100 times more potent than morphine, highlighted the dramatic impact that subtle structural modifications to the piperidine scaffold could have on pharmacological activity.[7]

-

Late 20th and Early 21st Century - Diversification of Therapeutic Applications: The latter half of the 20th century and the beginning of the 21st saw an explosion in the therapeutic applications of piperidine derivatives. This includes the development of the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, the non-sedating antihistamine loratadine , and the CCR5 antagonist maraviroc for the treatment of HIV infection.[8]

The Piperidine Scaffold in Action: Case Studies in Drug Design

The versatility of the piperidine ring is best illustrated through its incorporation into drugs targeting a wide array of biological systems. Here, we explore three distinct classes of piperidine-containing drugs, examining their mechanisms of action, structure-activity relationships, and the experimental protocols that underpin their synthesis.

The Phenylpiperidine Opioids: Engineering Potent Analgesia

The phenylpiperidine class of opioids, with fentanyl as a prominent member, exerts its powerful analgesic effects primarily through agonism of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9][10]

Activation of the MOR by a phenylpiperidine agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[11]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Fentanyl - Wikipedia [en.wikipedia.org]

- 8. CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fentanyl mechanism of action and its uses | PPTX [slideshare.net]

- 11. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Purification of 4-(1-Methylpiperidin-4-YL)benzoic acid

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(1-Methylpiperidin-4-YL)benzoic acid, a key building block in pharmaceutical synthesis. Recognizing the unique challenges presented by its zwitterionic nature, this document outlines multiple purification strategies, from fundamental techniques like isoelectric point precipitation and recrystallization to advanced chromatographic methods. Each protocol is presented with a deep mechanistic explanation, enabling researchers, scientists, and drug development professionals to make informed decisions and troubleshoot effectively. This guide is designed to ensure the attainment of high-purity material essential for downstream applications.

Compound Profile and Purification Challenges

4-(1-Methylpiperidin-4-YL)benzoic acid is an amphoteric molecule possessing both a basic tertiary amine (the N-methylpiperidine moiety) and an acidic carboxylic acid group. This dual functionality means the molecule's net charge and, consequently, its physical properties, are highly dependent on pH.

-

At low pH (< ~4.0): The carboxylic acid is protonated (neutral), and the piperidine nitrogen is protonated (positive charge), resulting in a net positive charge.

-

At intermediate pH: The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge), resulting in a neutral zwitterion.

-

At high pH (> ~9.5): The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral, resulting in a net negative charge.

This zwitterionic character at physiological pH is the primary challenge in its purification. The compound exhibits minimal solubility in many common organic solvents when in its neutral zwitterionic state, yet it is highly soluble in aqueous solutions at high or low pH where it exists as a salt.

Table 1: Physicochemical Properties of 4-(1-Methylpiperidin-4-YL)benzoic acid

| Property | Predicted/Estimated Value | Significance for Purification |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | - |

| pKa (acidic) | ~4.0 - 4.5 | Governs deprotonation of the carboxylic acid. |

| pKa (basic) | ~9.5 - 10.0 | Governs protonation of the piperidine nitrogen. |

| Isoelectric Point (pI) | ~6.75 - 7.25 | pH of minimum solubility; crucial for precipitation.[1][2][3] |

Note: pKa and pI values are estimated using computational prediction tools and are provided as a guiding range. Experimental determination is recommended for process optimization.

Common Synthetic Impurities:

The purification strategy must also consider impurities from common synthetic routes. A likely synthesis involves the coupling of a piperidine precursor with a benzoic acid derivative. Potential impurities could include:

-

Unreacted starting materials (e.g., 4-bromobenzoic acid, 1-methyl-4-piperidone).

-

By-products from the coupling reaction.

-

Catalyst residues (e.g., palladium).

-

Inorganic salts from workup procedures.

Strategic Approach to Purification

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow can guide this decision-making process.

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Isoelectric Point (pI) Precipitation

This is the most direct and often highest-yielding method for purifying zwitterionic compounds on a large scale. It leverages the compound's minimal solubility at its isoelectric point (pI), where the net charge is zero.

Principle:

The crude material is first dissolved in an acidic or basic aqueous solution to form a soluble salt. The pH is then carefully adjusted to the calculated pI, causing the neutral zwitterion to precipitate out of the solution, leaving ionic impurities behind.

Workflow Diagram:

Caption: Workflow for isoelectric point precipitation.

Detailed Step-by-Step Protocol:

-

Dissolution:

-

Weigh the crude 4-(1-Methylpiperidin-4-YL)benzoic acid and place it in an appropriately sized beaker or flask with a magnetic stir bar.

-

Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to fully dissolve the material. Use approximately 10-20 mL of 1 M HCl per gram of crude product as a starting point. Gentle warming may be required.

-

Alternative: The material can also be dissolved in 1 M Sodium Hydroxide (NaOH). The choice depends on the nature of the primary impurities.

-

-

Precipitation:

-

While stirring vigorously, slowly add 1 M NaOH dropwise to the acidic solution (or 1 M HCl to the basic solution).

-

Monitor the pH of the solution continuously with a calibrated pH meter.

-